molecular formula C20H20N2O2 B2559043 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide CAS No. 862831-64-9

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide

Cat. No. B2559043
CAS RN: 862831-64-9
M. Wt: 320.392
InChI Key: KJEKOFIUIOFOTL-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide, also known as DIM-2-Me, is a synthetic compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Biological Activity and Receptor Ligand Potency

  • A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, showing that a fluorinated derivative is a potent and selective CB2 ligand, emphasizing the potential for targeting cannabinoid receptors (Moldovan et al., 2017).

Chemical Synthesis and Modification

  • Avdeenko, Konovalova, and Yakymenko (2020) focused on the synthesis of new derivatives of 2,3-dimethylindole, demonstrating the chemical versatility of related compounds and their potential biological activity, highlighting the broad synthetic utility of indole derivatives (Avdeenko et al., 2020).

Antidepressant and Sedative Drug Leads

  • Ibrahim et al. (2017) explored marine indole alkaloids, indicating the synthesis of compounds with potential as antidepressant and sedative drug leads, showcasing the significance of marine-derived compounds in drug discovery (Ibrahim et al., 2017).

Herbicidal and Fungicidal Activities

  • A study highlighted the synthesis of a compound with moderate herbicidal and fungicidal activities, demonstrating the agricultural applications of such chemical entities (霍静倩 et al., 2016).

Nonsteroidal Cardiotonics

  • Lee et al. (1995) synthesized derivatives of 1,3-dihydro-3,3-dimethyl-2H-indol-2-one, identifying compounds with significant inotropic activity, suggesting applications in cardiovascular therapeutics (Lee et al., 1995).

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12-8-7-10-16(13(12)2)21-20(24)19(23)18-14(3)22(4)17-11-6-5-9-15(17)18/h5-11H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEKOFIUIOFOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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